molecular formula C19H23N3O3 B3326056 Lacosamide impurity I [EP] CAS No. 2295925-90-3

Lacosamide impurity I [EP]

货号 B3326056
CAS 编号: 2295925-90-3
分子量: 341.4 g/mol
InChI 键: ZQCXWSUNHXERLO-QGZVFWFLSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Lacosamide impurity I [EP], also known as (2R)-N-Benzyl-2-[(benzylcarbamoyl)amino]-3-methoxypropanamide, is a compound related to Lacosamide, an antiepileptic drug . It is used as a reference standard in laboratory tests .


Synthesis Analysis

An improved synthesis of Lacosamide with high purity has been developed. Critical parameters of each step were identified as well as the impurities generated .


Molecular Structure Analysis

The molecular formula of Lacosamide impurity I [EP] is C19H23N3O3, and its molecular weight is 341.4 . The IUPAC name is (2R)-N-Benzyl-2-[(benzylcarbamoyl)amino]-3-methoxypropanamide .


Chemical Reactions Analysis

The key step in the synthesis of Lacosamide is the stereospecific allyl cyanate-to-isocyanate rearrangement, which proceeds with chirality transfer . The enantiopure starting material for the rearrangement step was accessed from ethyl L-lactate .


Physical And Chemical Properties Analysis

Lacosamide impurity I [EP] is a pharmaceutical primary standard. It is stored at a temperature of 2-8°C . The InChI key is ZEWWJSJMNBJIKR-CYBMUJFWSA-N .

作用机制

Mode of Action

Unlike traditional sodium channel blockers that affect fast inactivation, Lacosamide selectively enhances sodium channel slow inactivation . This mechanism of action results in the stabilization of hyperexcitable neuronal membranes, inhibition of neuronal firing, and reduction in long-term channel availability without affecting physiological function .

Pharmacokinetics

Lacosamide is rapidly absorbed, with maximum plasma concentrations reached 0.5–4 hours after intake . Its oral bioavailability is high (100%) for a dose up to 800 mg . The pharmacokinetic profile of Lacosamide is consistent in healthy subjects and across different patient populations studied . Lacosamide elimination from plasma occurs with a terminal half-life of approximately 13 hours in young subjects and 14–16 hours in elderly subjects .

Result of Action

The molecular and cellular effects of Lacosamide’s action result in the stabilization of hyperexcitable neuronal membranes, leading to a decrease in the frequency of seizures . This makes Lacosamide a potent anticonvulsant compound .

Action Environment

The action, efficacy, and stability of Lacosamide can be influenced by various environmental factors. For instance, its absorption can be affected by the presence of food in the stomach . Additionally, its metabolism and elimination can be influenced by the function of the liver and kidneys . Therefore, care should be taken when using Lacosamide in patients with renal or hepatic impairment .

安全和危害

Lacosamide is well tolerated; the most common adverse events were dizziness, nausea, and vomiting . A total of 13% of all patients prescribed with Lacosamide was withdrawn due to the occurrence of adverse effects .

未来方向

Lacosamide is used together with other medications to treat partial-onset seizures in adults and children with epilepsy . It is marketed under the trade name Vimpat . The efficacy of Lacosamide as an adjunctive treatment in adults with refractory epilepsy has been demonstrated in clinical trials .

属性

IUPAC Name

(2R)-N-benzyl-2-(benzylcarbamoylamino)-3-methoxypropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3/c1-25-14-17(18(23)20-12-15-8-4-2-5-9-15)22-19(24)21-13-16-10-6-3-7-11-16/h2-11,17H,12-14H2,1H3,(H,20,23)(H2,21,22,24)/t17-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQCXWSUNHXERLO-QGZVFWFLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(C(=O)NCC1=CC=CC=C1)NC(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC[C@H](C(=O)NCC1=CC=CC=C1)NC(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2295925-90-3
Record name (2R)-N-Benzyl-2-((benzylcarbamoyl)amino)-3-methoxypropanamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2295925903
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2R)-N-BENZYL-2-((BENZYLCARBAMOYL)AMINO)-3-METHOXYPROPANAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7T4GA2BW58
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Lacosamide impurity I [EP]
Reactant of Route 2
Reactant of Route 2
Lacosamide impurity I [EP]
Reactant of Route 3
Reactant of Route 3
Lacosamide impurity I [EP]
Reactant of Route 4
Reactant of Route 4
Lacosamide impurity I [EP]
Reactant of Route 5
Reactant of Route 5
Lacosamide impurity I [EP]
Reactant of Route 6
Reactant of Route 6
Lacosamide impurity I [EP]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。